N-[2-(dimethylamino)pyrimidin-5-yl]-2,2-dimethylpropanamide
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Overview
Description
N-[2-(dimethylamino)pyrimidin-5-yl]-2,2-dimethylpropanamide is a compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dimethylamino)pyrimidin-5-yl]-2,2-dimethylpropanamide typically involves the reaction of 2,2-dimethylpropanoyl chloride with 2-(dimethylamino)pyrimidine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a temperature range of 0-5°C. The product is then purified using column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification process can be optimized using advanced techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-[2-(dimethylamino)pyrimidin-5-yl]-2,2-dimethylpropanamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditions include aqueous or organic solvents at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reaction conditions include anhydrous solvents like tetrahydrofuran at low temperatures.
Substitution: Various nucleophiles such as amines, thiols; reaction conditions include organic solvents like acetonitrile at elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-[2-(dimethylamino)pyrimidin-5-yl]-2,2-dimethylpropanoic acid, while reduction may produce N-[2-(dimethylamino)pyrimidin-5-yl]-2,2-dimethylpropanol.
Scientific Research Applications
N-[2-(dimethylamino)pyrimidin-5-yl]-2,2-dimethylpropanamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex pyrimidine derivatives.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(dimethylamino)pyrimidin-5-yl]-2,2-dimethylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with the receptor’s binding domain. These interactions can lead to various biological effects, such as inhibition of cell proliferation or reduction of inflammation .
Comparison with Similar Compounds
Similar Compounds
- N-[2-(dimethylamino)pyrimidin-5-yl]-2,2-dimethylpropanoic acid
- N-[2-(dimethylamino)pyrimidin-5-yl]-2,2-dimethylpropanol
- 2-(dimethylamino)pyrimidin-5-yl)boronic acid
Uniqueness
N-[2-(dimethylamino)pyrimidin-5-yl]-2,2-dimethylpropanamide is unique due to its specific chemical structure, which imparts distinct biological activities and chemical reactivity. Its dimethylamino group and pyrimidine ring contribute to its ability to interact with various molecular targets, making it a valuable compound in scientific research .
Properties
IUPAC Name |
N-[2-(dimethylamino)pyrimidin-5-yl]-2,2-dimethylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O/c1-11(2,3)9(16)14-8-6-12-10(13-7-8)15(4)5/h6-7H,1-5H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJAIWILYGVBQIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CN=C(N=C1)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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